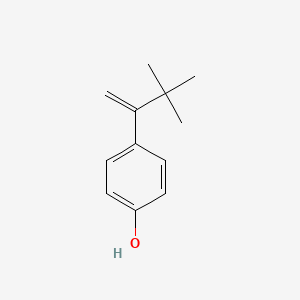
4-(3,3-Dimethylbut-1-en-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbut-1-en-2-yl)phenol is an organic compound characterized by a phenolic structure with a 3,3-dimethylbut-1-en-2-yl substituent at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-2-yl)phenol typically involves the alkylation of phenol with 3,3-dimethylbut-1-ene under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which facilitate the formation of the carbocation intermediate necessary for the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethylbut-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding alcohols and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbut-1-en-2-yl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylbut-1-en-2-yl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of the 3,3-dimethylbut-1-en-2-yl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups at the ortho positions relative to the phenolic group.
Uniqueness
4-(3,3-Dimethylbut-1-en-2-yl)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenolic compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5224-65-7 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-(3,3-dimethylbut-1-en-2-yl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(12(2,3)4)10-5-7-11(13)8-6-10/h5-8,13H,1H2,2-4H3 |
InChI-Schlüssel |
CPIBNMCUVJVKDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


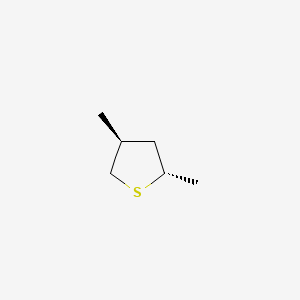
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)

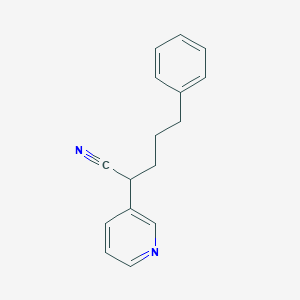
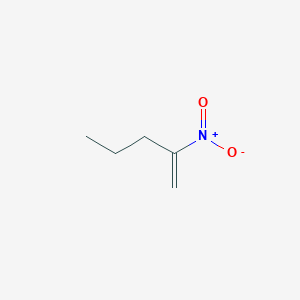

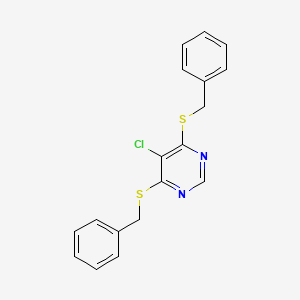
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
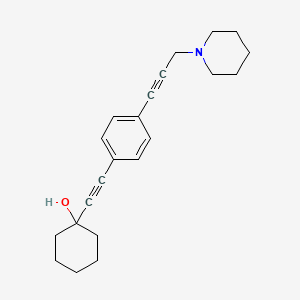

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
